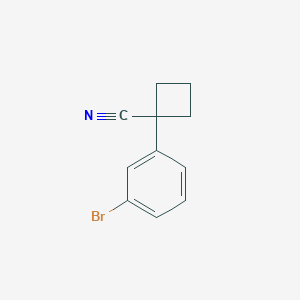

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carbonitrile group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

Nitrile Introduction: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: It is used in the study of biological pathways and interactions, particularly in the development of bioactive compounds.

Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions with aromatic residues, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

1-(4-Bromophenyl)cyclobutane-1-carbonitrile: Similar structure but with the bromine atom in the para position, which may affect its reactivity and interactions.

1-(3-Chlorophenyl)cyclobutane-1-carbonitrile: Substitution of bromine with chlorine, leading to differences in chemical properties and biological activity.

1-(3-Bromophenyl)cyclopentane-1-carbonitrile: Replacement of the cyclobutane ring with a cyclopentane ring, altering the compound’s steric and electronic characteristics.

Biological Activity

1-(3-Bromophenyl)cyclobutane-1-carbonitrile, with the chemical formula C11H10BrN and CAS Number 29786-38-7, is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a cyclobutane ring fused with a bromophenyl group and a cyano group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The molecular weight of this compound is approximately 236.11 g/mol, and it exhibits a minimum purity of 95% in commercial preparations .

Antimicrobial Properties

Research indicates that cyclobutane-containing compounds often exhibit significant antimicrobial activities. A review of cyclobutane alkaloids suggests that many derivatives possess antibacterial and antifungal properties, which may extend to this compound. The compound's structural similarity to known active alkaloids could allow it to interact with microbial targets effectively .

Antitumor Activity

The potential antitumor activity of this compound has been suggested through structure-activity relationship (SAR) analyses. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance, studies have shown that certain cyclobutane derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : The cyano group may facilitate interactions with enzymes critical for cellular metabolism.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyclobutane derivatives can induce oxidative stress in cells, leading to apoptosis .

Predicted Biological Activities

Using computational tools like the PASS software, additional biological activities for this compound can be predicted based on its structure. These predictions include:

- Antiviral activity

- Anti-inflammatory effects

- Neuroprotective properties

These predictions are based on the compound's ability to interact with various biological targets, which warrants further experimental validation .

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of various cyclobutane derivatives, including this compound, against human cancer cell lines. The results indicated an IC50 value in the micromolar range for several tested concentrations, suggesting significant potential for further development as an anticancer agent .

Antimicrobial Testing

Another study focused on the antimicrobial properties of cyclobutane derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds similar to this compound exhibited varying degrees of inhibition, highlighting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name |

1-(3-bromophenyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKVAHRJJAWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590232 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29786-38-7 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.